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Compound of Interest

Compound Name: 4-(4-Nitrobenzyl)pyridine

Cat. No.: B086830

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 4-(4-
Nitrobenzyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the molecular and crystal structure
of 4-(4-Nitrobenzyl)pyridine (C12H10N20:2), a compound of interest in chemical and
pharmaceutical research. The document details its molecular geometry, including the
significant twist between its aromatic rings, and elucidates the supramolecular architecture
established through intermolecular forces. All crystallographic and geometric data are
presented in standardized tables. Furthermore, detailed experimental protocols for
crystallization and single-crystal X-ray diffraction are provided to ensure reproducibility. The
guide is supplemented with workflow and interaction diagrams to visually articulate the
experimental process and crystal packing logic, respectively, catering to researchers, scientists,
and professionals in drug development.

Molecular Geometry

The molecular structure of 4-(4-Nitrobenzyl)pyridine is characterized by a pronounced twisted
conformation. The pyridine and benzene rings are not coplanar; instead, they are oriented at a
dihedral angle of 78.4(2)°.[1][2] This twist significantly reduces the potential for extended 1t-
conjugation across the methylene bridge. In contrast, the nitro group is essentially coplanar
with the benzene ring to which it is attached.[1][2] This conformation leads to a reduction in
molecular symmetry from a potential Cs to C1.[1][2]
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Table 1: Key Molecular Geometry Parameters

Parameter Value

Dihedral Angle (Pyridine Ring vs.

Benzene Ring) 78.4 (2)°[1][2]

| Dihedral Angle (C2—C3--C7—C8) | 30.5 (2)°[1] |

Crystal Structure and Supramolecular Assembly

The crystal structure of 4-(4-Nitrobenzyl)pyridine is built upon a network of specific
intermolecular interactions that dictate the packing of molecules in the solid state.

o Centrosymmetric Dimers: Two molecules associate through C—H:--O hydrogen bonds,
where a hydrogen atom from the benzene ring of one molecule interacts with an oxygen
atom of the nitro group on a neighboring molecule.[1][2] This interaction results in the
formation of a cyclic, centrosymmetric dimer.[1][2]

e TI-Tt Stacking: These dimeric units are further organized into extended structures via Tt-Tt
stacking interactions between the benzene rings of adjacent dimers.[1][2] This stacking
occurs along the b-axis, with a centroid-centroid distance of 3.788 A, forming a ribbon-like
structure.[1][2]

o Three-Dimensional Architecture: The final three-dimensional crystal lattice is formed by the
interdigitation of these parallel ribbon structures.[1]

Table 2: Crystal Data and Structure Refinement for 4-(4-Nitrobenzyl)pyridine
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Parameter

Chemical Formula

Value

C12H10N202[1]

Formula Weight (Mr)

214.22[1]

Crystal System

Monoclinic[1]

Space Group

P21/c

a (A) 11.4138 (9)[1]
b (A) 6.1241 (5)[1]

c (A 15.5812 (13)[1]
B(°) 104.561 (9)[1]

Volume (V) (A3)

1054.13 (15)[1]

Z 4[1]
Radiation Mo Ka[1]
Temperature (K) 293[1]

RIF2 > 20(F2)]

0.047[1][2]

wR(F?)

0.106[1][2]

| Data-to-parameter ratio | 14.7[2] |

Table 3: Hydrogen-Bond Geometry (A, ©)

D—H:--A D—H H---A D---A

D—H---A

| CO—HO9A---02 | 0.93 | 2.49[1] | 3.302 (2) | 146 |

Experimental Protocols
Synthesis and Crystallization
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Single crystals of the title compound suitable for X-ray diffraction were obtained via a slow

evaporation method.[1][2]

Dissolution: 1 mmol of 4-(4-Nitrobenzyl)pyridine was dissolved in 30 mL of hot 96%
ethanol.[1][2]

Filtration: The hot solution was filtered to remove any insoluble impurities.

Crystallization: The filtered solution was allowed to undergo partial evaporation at room
temperature.[1][2]

Crystal Harvesting: Colorless, block-like crystals formed, from which a suitable section was
cleaved for analysis.[1][2]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected using a single-crystal X-ray diffractometer.

Data Collection: An Agilent Xcalibur Eos diffractometer was used for data collection at a
temperature of 293 K.[1] A total of 4351 reflections were measured.[1]

Data Reduction: Data collection, cell refinement, and data reduction were performed using
the CrysAlis PRO software.[1][2] A multi-scan absorption correction was applied.[1] This
process yielded 2136 independent reflections.[1]

Structure Solution: The crystal structure was solved using the SHELXS97 program.[1][2]

Structure Refinement: The structure was refined using the SHELXL97 program.[1][2]
Molecular graphics were generated using XP in SHELXTL.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the key intermolecular

interactions responsible for the crystal packing of 4-(4-Nitrobenzyl)pyridine.
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Caption: Experimental workflow for the structural determination of 4-(4-Nitrobenzyl)pyridine.
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Caption: Logical hierarchy of intermolecular interactions in the crystal of 4-(4-
Nitrobenzyl)pyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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